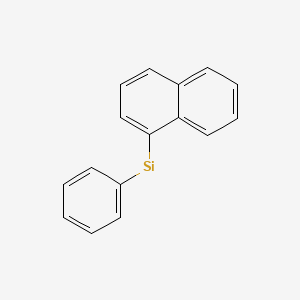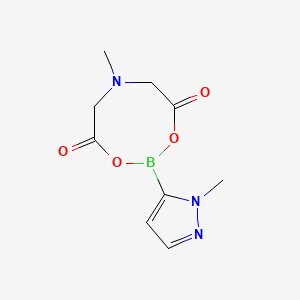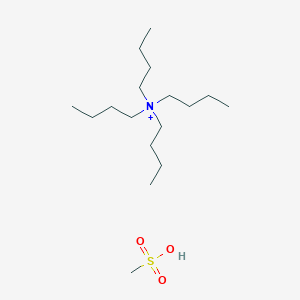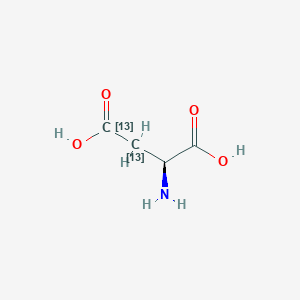
Samarium-cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium-cobalt is a type of rare-earth magnet made from an alloy of samarium and cobalt. Developed in the early 1960s, these magnets are known for their high magnetic strength, excellent temperature stability, and resistance to demagnetization and corrosion . They are widely used in various high-performance applications where these properties are essential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium-cobalt magnets are typically synthesized through a combination of electrospinning and reduction-diffusion processes. The composition of the fibers can be controlled by adjusting the precursor composition, while the diameter of the fibers is controlled by varying electrospinning parameters such as applied voltage, solution feed rate, temperature, and humidity .
Industrial Production Methods: In industrial settings, this compound magnets are produced by ball milling a this compound hard magnetic alloy to prepare flaky particles. These particles are then subjected to ultrasonic and electrical stirring in an ethyl alcohol solution, followed by the addition of solid sodium hydrate and hydrazine hydrate. The reaction product is then cleaned and vacuum dried to obtain the final this compound magnet .
Chemical Reactions Analysis
Types of Reactions: Samarium-cobalt primarily undergoes oxidation and reduction reactions. It forms intermetallic compounds with cobalt due to the low solubility of samarium and cobalt in calcium .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include samarium oxide, cobalt oxide, and hydrogen gas for reduction reactions. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation .
Major Products: The major products formed from these reactions are this compound intermetallic compounds, which exhibit high magnetic strength and stability .
Scientific Research Applications
Samarium-cobalt magnets have a wide range of scientific research applications due to their unique properties. They are used in high-performance permanent magnet motors, medical instruments, magnetic couplings, magnetic bearings, gyroscopes, accelerometers, voice coil motors, particle accelerators, sputtering deposition, Halbach arrays, magnetic separation devices, speakers, microphones, undulators, wigglers, and particle beam focusing devices . Additionally, they are used in nuclear magnetic resonance spectrometers to investigate the spin of protons and neutrons .
Mechanism of Action
The mechanism of action of samarium-cobalt magnets involves the alignment of the crystal structure of the material during the manufacturing process, which results in magnetic anisotropy. This means that the magnets can only be magnetized along the axis of their magnetic orientation . The precipitation-hardening process in this compound magnets involves pinning-controlled magnetization reversal mechanisms, which are influenced by the morphology of the domain wall and the interface orientation between different phases .
Comparison with Similar Compounds
Samarium-cobalt magnets are often compared with neodymium magnets, another type of rare-earth magnet. While both types of magnets have high magnetic strength, this compound magnets have higher temperature ratings and better resistance to demagnetization and corrosion . Neodymium magnets, on the other hand, are more commonly used due to their lower cost and higher magnetic strength at room temperature . Other similar compounds include ferrite and alnico magnets, which are less powerful but more cost-effective .
List of Similar Compounds:- Neodymium magnets
- Ferrite magnets
- Alnico magnets
This compound magnets stand out due to their superior performance in high-temperature and corrosive environments, making them ideal for specialized applications where other magnets may fail .
Properties
CAS No. |
12052-78-7 |
|---|---|
Molecular Formula |
CoSm |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
cobalt;samarium |
InChI |
InChI=1S/Co.Sm |
InChI Key |
KPLQYGBQNPPQGA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Sm] |
Related CAS |
12187-46-1 12305-84-9 12017-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
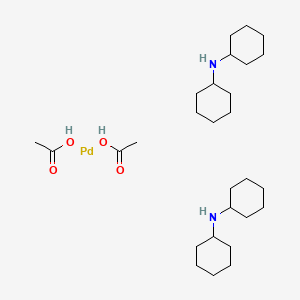
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
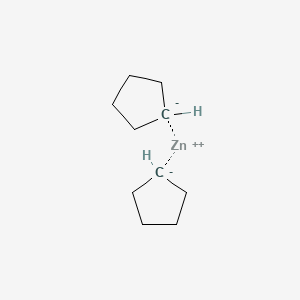
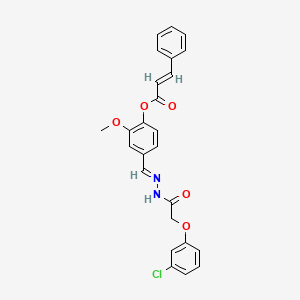
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
